Furo[3,2-b]pyridin-6-amine
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Overview
Description
Furo[3,2-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H6N2O. . The structure of this compound consists of a fused pyridine and furan ring system with an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by dehydrohalogenation . The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups like hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxylamines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Furo[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Furo[3,2-b]pyridin-6-amine can be compared with other similar compounds such as:
Furo[2,3-b]pyridine: Known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Used in drug development for its kinase inhibitory properties.
Pyrazolo[3,4-b]pyridine: Studied for its potential in treating various diseases.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its versatility and potential .
Properties
IUPAC Name |
furo[3,2-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVYFWISQGDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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